Ethyl 3-hydroxy-3-(p-tolyl)propanoate
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Overview
Description
Ethyl 3-hydroxy-3-(p-tolyl)propanoate is an organic compound with the molecular formula C12H16O3. It is an ester derivative that features a hydroxy group and a p-tolyl group attached to a propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-3-(p-tolyl)propanoate can be synthesized through several methods. One common route involves the esterification of 3-hydroxy-3-(p-tolyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification process, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxy-3-(p-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxo-3-(p-tolyl)propanoate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Ethyl 3-oxo-3-(p-tolyl)propanoate.
Reduction: Ethyl 3-hydroxy-3-(p-tolyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-3-(p-tolyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3-hydroxy-3-(p-tolyl)propanoate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxy group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl 3-hydroxy-3-(p-tolyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-oxo-3-(p-tolyl)propanoate: This compound is an oxidized form of this compound and lacks the hydroxy group.
Ethyl 3-(p-tolyl)propanoate: This compound lacks the hydroxy group and has different reactivity and applications.
Ethyl 3-hydroxy-3-phenylpropanoate: This compound has a phenyl group instead of a p-tolyl group, leading to different chemical properties and uses.
Biological Activity
Ethyl 3-hydroxy-3-(p-tolyl)propanoate is a compound that has garnered attention in the fields of organic chemistry and biological research due to its potential therapeutic properties and interactions with biological systems. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxy group and a p-tolyl substituent, which influence its chemical reactivity and biological interactions. The molecular formula is C12H16O3, and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxy group can form hydrogen bonds with enzymes and receptors, potentially influencing their activity. Additionally, the lipophilicity imparted by the p-tolyl group may enhance the compound's binding affinity to lipid membranes or hydrophobic pockets within proteins .
Biological Applications
- Therapeutic Potential : this compound has been investigated for its potential as a precursor in drug synthesis, particularly in the development of selective serotonin reuptake inhibitors (SSRIs) such as fluoxetine. Its structural similarity to other bioactive compounds suggests it may exhibit antidepressant properties .
- Enzyme Interactions : Studies have shown that this compound can serve as a substrate or inhibitor in enzyme-catalyzed reactions, highlighting its role in metabolic pathways. For instance, it has been utilized in research examining enzyme specificity and catalytic efficiency.
Case Study 1: Acaricidal Activity
A study evaluated the acaricidal activity of various esters, including derivatives of this compound, against Psoroptes cuniculi, a mange mite. The results indicated that certain structural modifications significantly enhanced acaricidal efficacy, suggesting that the ester’s configuration plays a crucial role in its biological activity .
Compound | LT50 (mM) | Observations |
---|---|---|
This compound | 2.0 | High acaricidal potential observed |
Ethyl cinnamate | 4.5 | Lower efficacy compared to above |
Case Study 2: Selectivity in Drug Development
Research focused on the synthesis of optically pure β-hydroxy esters demonstrated that this compound could be effectively converted into key intermediates for SSRIs. The selectivity factors for these reactions were optimized under various conditions, revealing insights into the compound's enantiomeric purity and potential therapeutic applications .
Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |
---|---|---|
Low Temperature (0 °C) | 62% | 99% ee |
Standard Conditions | 85% | 95% ee |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the p-tolyl group can significantly alter the biological activity of this compound. For example, substituents on the aromatic ring can enhance or diminish enzyme binding affinity, impacting overall efficacy .
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16O3/c1-3-15-12(14)8-11(13)10-6-4-9(2)5-7-10/h4-7,11,13H,3,8H2,1-2H3 |
InChI Key |
YGCZMODLNTWXLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)O |
Origin of Product |
United States |
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